molecular formula C13H12O3 B3915919 7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one

7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one

Cat. No.: B3915919
M. Wt: 216.23 g/mol
InChI Key: SHBJLOJHVCESJC-UHFFFAOYSA-N
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Description

7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a complex organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one can be achieved through various methods. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . Another method involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include propargyl bromide, epichlorohydrin, and various azoles. Reaction conditions often involve the use of dry solvents, anhydrous potassium carbonate, and reflux conditions .

Major Products Formed: The major products formed from these reactions include various coumarin-derived azolyl ethanols, such as imidazolyl, triazolyl, and tetrazolyl derivatives .

Scientific Research Applications

7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one has a wide range of scientific research applications. It has been extensively studied for its biological properties, including anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . These properties make it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of 7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting specific enzymes and proteins involved in disease processes. For example, it acts as a COX inhibitor, reducing inflammation by blocking the cyclooxygenase enzyme .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one include other coumarin derivatives such as 6-methylcoumarin, 7-methylcoumarin, and 8-methylcoumarin .

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of biological activities and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound with significant potential for various scientific and industrial applications .

Properties

IUPAC Name

7-hydroxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-7-11(14)6-5-9-8-3-2-4-10(8)13(15)16-12(7)9/h5-6,14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBJLOJHVCESJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
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7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
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7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
Reactant of Route 4
7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
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7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
Reactant of Route 6
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7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one

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